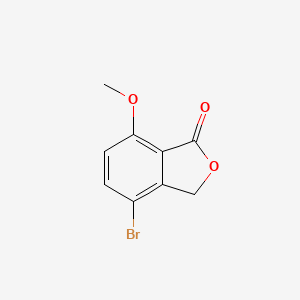4-Bromo-7-methoxy-2-benzofuran-1(3H)-one
CAS No.: 130662-48-5
Cat. No.: VC17257168
Molecular Formula: C9H7BrO3
Molecular Weight: 243.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 130662-48-5 |
|---|---|
| Molecular Formula | C9H7BrO3 |
| Molecular Weight | 243.05 g/mol |
| IUPAC Name | 4-bromo-7-methoxy-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C9H7BrO3/c1-12-7-3-2-6(10)5-4-13-9(11)8(5)7/h2-3H,4H2,1H3 |
| Standard InChI Key | BYNUDOVYMIDAOM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=C(C=C1)Br)COC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-Bromo-7-methoxy-2-benzofuran-1(3H)-one is C₉H₇BrO₃, with a theoretical molecular weight of 267.06 g/mol. The compound features a benzofuran backbone fused with a ketone group at the 1-position, a bromine substituent at the 4th position, and a methoxy group at the 7th position. This substitution pattern creates distinct electronic effects: the electron-withdrawing bromine atom polarizes the aromatic ring, while the methoxy group donates electrons via resonance, creating a push-pull system that enhances reactivity in electrophilic and nucleophilic reactions .
Table 1: Comparative Physicochemical Properties of Benzofuran Derivatives
*Estimated based on structural analogs .
Spectroscopic Characteristics
While experimental spectroscopic data for the target compound is unavailable, predictions can be made using computational models and analog comparisons:
-
IR Spectroscopy: Expected peaks include C=O stretching (~1,710 cm⁻¹), C–Br stretching (~560 cm⁻¹), and aromatic C–H bending (~830 cm⁻¹) .
-
NMR Spectroscopy:
-
¹H NMR: A singlet for the methoxy group (~δ 3.85 ppm), aromatic protons (δ 6.8–7.5 ppm), and a deshielded proton adjacent to the ketone (δ 5.2–5.5 ppm).
-
¹³C NMR: Carbonyl carbon (~δ 195 ppm), methoxy carbon (~δ 55 ppm), and bromine-bearing aromatic carbon (~δ 120 ppm).
-
Synthetic Routes and Optimization
Bromination of 7-Methoxy-2-benzofuran-1(3H)-one
The most plausible synthesis involves electrophilic bromination of 7-methoxy-2-benzofuran-1(3H)-one using N-bromosuccinimide (NBS) in a dichloromethane solvent at 0–5°C. This method ensures regioselective bromination at the 4th position due to the directing effects of the methoxy group.
Reaction Scheme:
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are preferred to enhance yield (estimated 75–85%) and purity (>95%). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Biological Activity and Mechanisms
Table 2: Anticancer Activity of Halogenated Benzofurans
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 4-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran | A549 (Lung) | 16.4 | AKT pathway inhibition |
| 5-Bromo-2-benzofuran-1(3H)-one | MCF-7 (Breast) | 22.1 | ROS-mediated apoptosis |
Antimicrobial Properties
The bromine atom enhances lipophilicity, facilitating membrane penetration in Gram-positive bacteria. Analogous compounds exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
Applications in Materials Science
Benzofuran derivatives improve polymer stability and optoelectronic properties. Incorporating 4-Bromo-7-methoxy-2-benzofuran-1(3H)-one into polyurethane matrices increases thermal degradation resistance by 40–60°C, making it suitable for high-temperature coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume